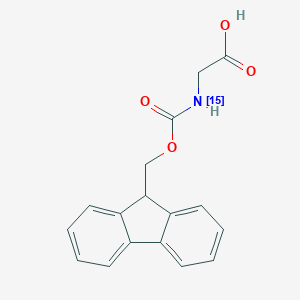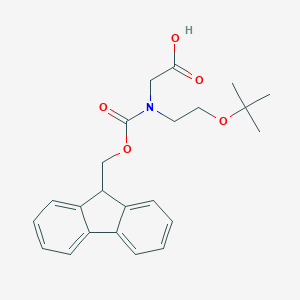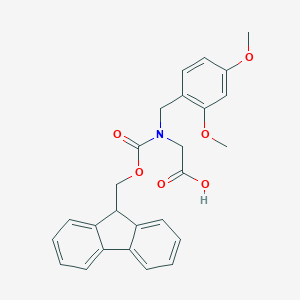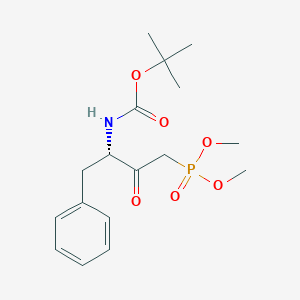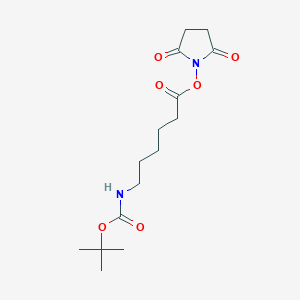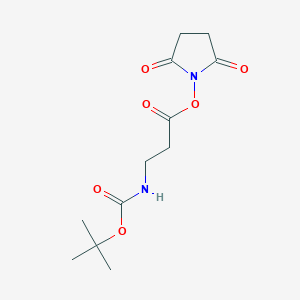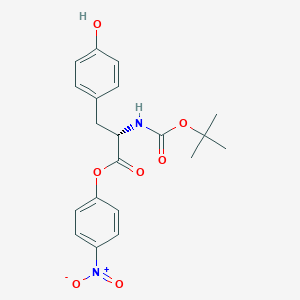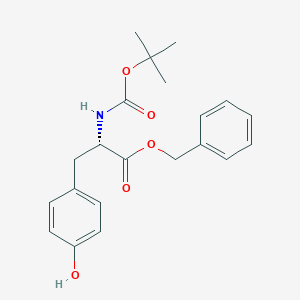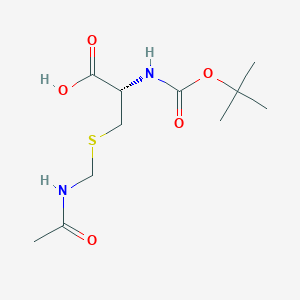
Boc-D-Cys(ACM)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-tert-Butyloxycarbonyl-D-cysteine (acm) (BOC-D-CYS(ACM)-OH) is a derivative of the amino acid cysteine. It is commonly used in peptide synthesis as a protecting group for the thiol group of cysteine. This compound is particularly valuable in the field of peptide and protein chemistry due to its ability to prevent unwanted side reactions during synthesis.
科学研究应用
N-tert-Butyloxycarbonyl-D-cysteine (acm) is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in peptide synthesis and as a protecting group for cysteine.
Biology: In the study of protein structure and function, as well as in the synthesis of biologically active peptides.
Medicine: In the development of peptide-based therapeutics and diagnostic agents.
Industry: In the production of synthetic peptides for various applications, including pharmaceuticals and biotechnology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyloxycarbonyl-D-cysteine (acm) typically involves the protection of the amino and thiol groups of cysteine. The process begins with the protection of the amino group using the tert-butyloxycarbonyl (Boc) group. This is followed by the protection of the thiol group using acetamidomethyl (Acm) group. The reaction conditions often involve the use of organic solvents and specific reagents to achieve the desired protection.
Industrial Production Methods
Industrial production of N-tert-Butyloxycarbonyl-D-cysteine (acm) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity of the final product.
化学反应分析
Types of Reactions
N-tert-Butyloxycarbonyl-D-cysteine (acm) undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The protecting groups can be substituted under specific conditions to reveal the free amino and thiol groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or iodine.
Reducing agents: Such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Deprotecting agents: Such as trifluoroacetic acid (TFA) for Boc group removal and mercury(II) acetate for Acm group removal.
Major Products
The major products formed from these reactions include free cysteine, cysteine disulfides, and various peptide derivatives depending on the specific reaction conditions and reagents used.
作用机制
The mechanism of action of N-tert-Butyloxycarbonyl-D-cysteine (acm) involves the protection of the amino and thiol groups of cysteine. This protection prevents unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds. The Boc group is typically removed under acidic conditions, while the Acm group is removed under specific conditions using deprotecting agents.
相似化合物的比较
N-tert-Butyloxycarbonyl-D-cysteine (acm) is unique in its dual protection of both the amino and thiol groups of cysteine. Similar compounds include:
N-tert-Butyloxycarbonyl-L-cysteine (Boc-L-Cys): Protects the amino group but not the thiol group.
N-Fmoc-D-cysteine (Fmoc-D-Cys): Uses the fluorenylmethyloxycarbonyl (Fmoc) group for amino protection.
N-acetyl-D-cysteine (Ac-D-Cys): Uses the acetyl group for amino protection.
These compounds differ in their protecting groups and the specific conditions required for their removal, making N-tert-Butyloxycarbonyl-D-cysteine (acm) particularly valuable for specific applications in peptide synthesis.
属性
IUPAC Name |
(2S)-3-(acetamidomethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O5S/c1-7(14)12-6-19-5-8(9(15)16)13-10(17)18-11(2,3)4/h8H,5-6H2,1-4H3,(H,12,14)(H,13,17)(H,15,16)/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCTYBOTPCIHTG-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCSCC(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCSC[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427010 |
Source


|
| Record name | S-(Acetamidomethyl)-N-(tert-butoxycarbonyl)-D-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138775-00-5 |
Source


|
| Record name | S-(Acetamidomethyl)-N-(tert-butoxycarbonyl)-D-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
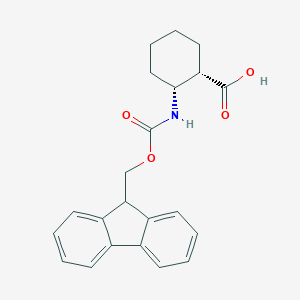
![Fmoc-[D]Gly-OH](/img/structure/B558005.png)

